molecular formula C24H24N2O3S B2595086 3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide CAS No. 946320-16-7

3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide

Cat. No.: B2595086
CAS No.: 946320-16-7
M. Wt: 420.53
InChI Key: MKSNVKKNVIRXTL-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Quinoline derivatives, including those structurally related to 3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide, have shown significant anticancer properties. Solomon and Lee (2011) highlighted quinoline's synthetic versatility, allowing the creation of diverse derivatives with effective anticancer activities through various modes of action, such as inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms (Solomon & Lee, 2011). Tumosienė et al. (2020) synthesized novel derivatives showing antioxidant and anticancer activities, with some compounds outperforming known antioxidants like ascorbic acid in efficacy against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Antimicrobial Activities

Quinoline derivatives have also demonstrated significant antimicrobial activities. Özyanik et al. (2012) discussed the preparation and evaluation of quinoline derivatives containing an azole nucleus, revealing good to moderate activity against various microorganisms (Özyanik et al., 2012). This aligns with the broader trend of quinoline-based compounds serving as effective agents against a range of pathogens.

Inhibitory Effects in Biochemical Processes

Quinoline and its derivatives have been explored for their inhibitory effects on different biochemical processes, contributing to their potential as therapeutic agents. For instance, Kumar et al. (2014) synthesized quinoxaline derivatives containing pyrazoline residues showing substantial antimicrobial activity, which underscores the versatility of quinoline scaffolds in drug development (Kumar et al., 2014).

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-29-20-11-6-17(7-12-20)8-13-23(27)25-19-10-9-18-4-2-14-26(21(18)16-19)24(28)22-5-3-15-30-22/h3,5-7,9-12,15-16H,2,4,8,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSNVKKNVIRXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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